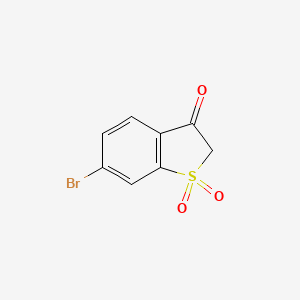

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide

Description

The compound 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide is a member of the benzothiophene (B83047) family, a class of heterocyclic compounds composed of a benzene (B151609) ring fused to a thiophene (B33073) ring. numberanalytics.com Its specific structure, featuring both a bromine atom and a sulfone group, positions it as a molecule of interest in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,1-dioxo-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3S/c9-5-1-2-6-7(10)4-13(11,12)8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXHBBJTEIPETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of 6 Bromobenzothiophen 3 2h One 1,1 Dioxide

Reactivity Profiles of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring of the benzothiophene (B83047) core is a key functional handle that enables a wide array of chemical transformations. Its reactivity is significantly influenced by the strongly electron-withdrawing nature of the para-positioned sulfone group, which activates the aryl bromide for several important classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). In 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide, the sulfone (1,1-dioxide) group acts as a powerful activating group, being para to the bromine atom.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The potent electron-withdrawing capacity of the sulfone group is crucial for stabilizing the negative charge of this intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step. In the subsequent, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed to displace the bromide, making SNAr a valuable method for introducing diverse functionalities at the 6-position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Direct Diarylation, Sonogashira, etc.)

The bromine atom serves as an excellent electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Palladium-Catalyzed Direct Diarylation: This reaction involves the coupling of the aryl bromide with another aromatic compound through C-H activation. It offers a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille, as it bypasses the need for pre-functionalized organometallic reagents. In the case of this compound, the C-Br bond would participate in the catalytic cycle with a palladium catalyst to form new biaryl structures.

Sonogashira Coupling: The Sonogashira reaction is a highly reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgpsu.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgpsu.edu The 6-bromo position of the title compound is well-suited for this transformation, enabling the introduction of various alkynyl substituents, which are valuable precursors for more complex molecular architectures.

Other important palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura (using boronic acids or esters), Stille (using organostannanes), and Heck (using alkenes) reactions, each providing a strategic route to different classes of substituted benzothiophene derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl / Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ + CuI + Amine Base | Aryl-Alkynyl |

| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Aryl-Vinyl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-R (R = Alkyl, Vinyl, Aryl) |

| Direct Arylation | Arene (Ar-H) | Pd(OAc)₂ + Ligand + Base (e.g., PivOK) | Aryl-Aryl |

Reductive Debromination Strategies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be useful for removing the halogen after it has served its purpose as a directing or activating group. Several methods are available for the reductive dehalogenation of aryl bromides.

Catalytic Hydrogenation: A common and effective method involves hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgresearchwithrutgers.com This reaction is typically performed under neutral conditions and shows good functional group tolerance. organic-chemistry.orgresearchwithrutgers.com Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis offer a mild and efficient alternative for the reduction of unactivated aryl bromides. acs.org These systems often use a photocatalyst, such as a ruthenium or iridium complex, a hydrogen atom donor, and a sacrificial reductant. acs.orgorganic-chemistry.org

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C, Solvent (e.g., EtOH, THF) | Clean, high yield, neutral conditions. organic-chemistry.orgresearchwithrutgers.com |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), H-donor, Visible Light | Mild conditions, tin-free, high functional group tolerance. acs.orgorganic-chemistry.org |

| Radical Reduction | Tris(trimethylsilyl)silane, Radical Initiator (e.g., AIBN) | Tin-free radical-based reduction. |

Reactions Involving the Sulfone Group (1,1-dioxide)

The sulfone group is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity. While the oxygen atoms themselves are generally unreactive, the sulfonyl moiety as a whole plays a critical role in modulating the characteristics of the heterocyclic ring system.

Role of the Sulfone in Ring Strain and Aromaticity Modulation

The oxidation of the sulfur atom from a thioether (in benzothiophene) to a sulfone significantly alters the electronic structure of the heterocyclic ring. In benzothiophene, the sulfur atom's lone pairs participate in the π-system, contributing to its aromatic character. rsc.org Upon oxidation to the 1,1-dioxide, these electrons are engaged in bonding with the oxygen atoms. This disrupts the aromaticity of the five-membered thiophene (B33073) ring, which then behaves more like a cyclic diene fused to a benzene ring. britannica.com This loss of aromaticity makes the heterocyclic part of the molecule more reactive in certain cycloaddition reactions.

Furthermore, the sulfone group is one of the strongest electron-withdrawing groups in organic chemistry. This property lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), affecting the molecule's electrochemical and photophysical properties. rsc.org The change in geometry at the sulfur atom, from trigonal pyramidal in the sulfide (B99878) to tetrahedral in the sulfone, also introduces changes in bond angles and lengths that can contribute to ring strain, although this effect is often secondary to the electronic modulation.

Transformations at the Ketone Functionality (C-3 Position)

Carbonyl Reactivity (e.g., Knoevenagel Condensation, Enolization)

The carbonyl group at C-3 imparts typical ketonic reactivity to the this compound scaffold, allowing for reactions with various nucleophiles. The presence of the electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

One of the prominent reactions involving the C-3 ketone is the Knoevenagel condensation . This reaction involves the condensation of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. The active methylene compound, which has two electron-withdrawing groups, acts as a nucleophile after deprotonation by the base. The initial addition to the carbonyl group is followed by a dehydration step to yield a new carbon-carbon double bond.

While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of related benzothiophene-3(2H)-one 1,1-dioxides suggests that it would readily participate in such reactions. The reaction conditions for Knoevenagel condensations typically involve a weak base like piperidine (B6355638) or an ammonium (B1175870) salt in a suitable solvent.

Table 1: Potential Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Potential Product Structure | Expected Reaction Conditions |

| Malononitrile | 2-(6-bromo-1,1-dioxido-3(2H)-benzothiophen-3-ylidene)malononitrile | Piperidine, Ethanol, Reflux |

| Ethyl cyanoacetate | Ethyl 2-cyano-2-(6-bromo-1,1-dioxido-3(2H)-benzothiophen-3-ylidene)acetate | Ammonium acetate, Acetic acid, Reflux |

| Diethyl malonate | Diethyl 2-(6-bromo-1,1-dioxido-3(2H)-benzothiophen-3-ylidene)malonate | Titanium tetrachloride, Pyridine, Dichloromethane |

The protons at the C-2 position, adjacent to the carbonyl group, are acidic and can be removed by a base to form an enolate . The formation of this enolate is a crucial step in many reactions. The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the carbonyl oxygen and the sulfone group. This enolization allows for subsequent reactions, such as alkylation or acylation at the C-2 position, providing a pathway to further functionalize the molecule.

Derivatization and Scaffold Expansion via Ketone Modification

The ketone functionality at the C-3 position serves as a versatile handle for the derivatization and expansion of the this compound scaffold. These modifications are instrumental in the synthesis of more complex heterocyclic systems, which can be of interest in medicinal chemistry and materials science.

One common strategy for scaffold expansion is the use of the C-3 ketone in multi-component reactions to construct spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional structures and biological activities. For instance, the reaction of benzothiophen-3(2H)-one 1,1-dioxide derivatives with isatin (B1672199) and an amino acid can lead to the formation of complex spiro-pyrrolidine derivatives.

Table 2: Potential Scaffold Expansion Reactions from this compound

| Reaction Type | Reagents | Potential Product Class |

| Spiro-pyrrolidine synthesis | Isatin, Sarcosine | Spiro[benzothiophene-pyrrolidine] |

| Thiele-Winter Acetoxylation | Acetic anhydride, Sulfuric acid | 2,3,6-Triacetoxy-6-bromobenzothiophene |

| Gewald Reaction | α-cyanoester, Sulfur, Base | Thieno[2,3-b]benzothiophene derivatives |

Furthermore, the ketone can be converted to other functional groups to enable different types of cyclization and expansion reactions. For example, reduction of the ketone to an alcohol, followed by dehydration, could introduce a double bond, which can then participate in various cycloaddition reactions. Alternatively, conversion of the ketone to a hydrazone or an oxime provides a handle for rearrangements or the construction of pyrazole (B372694) or isoxazole (B147169) rings fused to the benzothiophene core.

Structure Activity Relationship Sar Studies and Biological Activities of 6 Bromobenzothiophen 3 2h One 1,1 Dioxide Derivatives

Anti-tubercular Activity of Benzothiophene (B83047) 1,1-Dioxide Analogues

The benzo[b]thiophene-1,1-dioxide class of compounds has been shown to be effective at inhibiting the growth of Mycobacterium tuberculosis under aerobic conditions. nih.gov Systematic exploration of substituents, particularly at the C-3 position of the BTD core, has been conducted to delineate the structure-activity relationships that govern both potency and cytotoxicity. nih.gov The general synthetic scheme involves the oxidation of a 3-bromothianaphthalene precursor to yield the 3-bromobenzothiophene-1,1-dioxide, which is then reacted with various thiols to create a library of 3-substituted BTD analogues. nih.gov

The nature of the substituent at the C-3 position of the benzothiophene-1,1-dioxide core plays a critical role in determining the compound's anti-tubercular efficacy. nih.gov Studies involving a systematic exploration of aryl and heteroaryl substituents linked via a thioether bond have shown that certain heterocyclic moieties confer significantly higher potency. nih.gov

Specifically, the introduction of a tetrazole substituent resulted in the most potent analogue against virulent M. tuberculosis. nih.gov Oxadiazole-substituted compounds also demonstrated good anti-tubercular activity. nih.gov In contrast, other heterocyclic systems such as imidazoles, thiadiazoles, and thiazoles conferred little to no significant activity, highlighting the specific structural requirements for mycobactericidal action. nih.gov This suggests that the electronic and steric properties of the C-3 substituent are key determinants of the molecule's ability to interact with its mycobacterial target. nih.gov

The potency of the synthesized benzothiophene 1,1-dioxide analogues was quantified by determining their Minimum Inhibitory Concentrations (MIC) against M. tuberculosis. nih.gov The MIC values confirmed the qualitative observations regarding substitution patterns.

The tetrazole-substituted derivative displayed the highest potency with an MIC of 2.6 µM. nih.gov The oxadiazole derivatives also showed promising activity, with MICs in the range of 3–8 µM. nih.gov These findings underscore the potential of the BTD scaffold as a template for developing novel anti-TB agents. nih.gov

| Substituent at C-3 Position | MIC (µM) against M. tuberculosis |

| Tetrazole | 2.6 |

| Oxadiazoles | 3 - 8 |

| Imidazoles | Little to no activity |

| Thiadiazoles | Little to no activity |

| Thiazoles | Little to no activity |

Cytotoxicity Profiles in Eukaryotic Cell Lines (e.g., Vero cells)

A critical aspect of developing any new therapeutic agent is assessing its toxicity towards host cells. The cytotoxicity of the 3-substituted benzothiophene-1,1-dioxide series was evaluated against eukaryotic Vero cells. nih.gov

Interestingly, the studies revealed that the anti-tubercular potency of the compounds did not directly correlate with their cytotoxicity. nih.gov This suggests that the mechanism of action against bacterial cells may be different from the one causing toxicity in eukaryotic cells. nih.gov Despite this lack of correlation, a significant issue with this class of compounds is their inherent cytotoxicity. nih.gov

The most potent anti-tubercular compound, the tetrazole derivative (MIC = 2.6 µM), was also found to be highly cytotoxic, with a 50% tissue culture toxic concentration (TC50) in Vero cells of just 0.1 µM. nih.gov In fact, all synthesized analogues in the series exhibited cytotoxicity, with TC50 values ranging from 0.1 to 5 µM. nih.gov

| Compound Type | Anti-tubercular MIC (µM) | Cytotoxicity TC50 (µM) in Vero Cells |

| Tetrazole Derivative | 2.6 | 0.1 |

| All Synthesized Analogs | N/A | 0.1 - 5 |

The pervasive cytotoxicity across the synthesized analogues presents a major obstacle for the therapeutic development of this series. nih.gov Efforts to modify the structure to separate the anti-tubercular activity from the cytotoxic effects were unsuccessful. nih.gov Researchers were unable to derive any analogues that were devoid of this liability. nih.gov Consequently, it was concluded that cytotoxicity is a significant hurdle for this particular series, precluding it from further development at present. nih.gov Future work might focus on identifying the specific molecular targets in both mycobacterial and eukaryotic cells to better understand the differential effects and potentially design more selective inhibitors. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Activation by Benzothiophene Derivatives

Beyond their anti-infective properties, benzothiophene derivatives have also been investigated for their effects on metabolic pathways. nih.gov Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that are crucial in regulating lipid and glucose homeostasis. nih.govbenthamscience.com Synthetic ligands for PPARs, such as thiazolidinediones (for PPARγ), are used in the treatment of type 2 diabetes. nih.gov

A study involving eighteen substituted thiophene (B33073) and benzothiophene derivatives examined their ability to activate PPARγ in HepG2 cells. nih.gov The results showed that three of the benzothiophene derivatives were capable of transactivating PPARγ in vitro. nih.gov The levels of activation were 120.97%, 102.14%, and 113.82% for compounds 5, 15, and 17, respectively, relative to a baseline. nih.gov For comparison, the well-known PPARγ agonist rosiglitazone transactivated the receptor by 311.53% in the same assay. nih.gov This indicates that the benzothiophene scaffold can serve as a template for designing molecules that modulate the activity of this important nuclear receptor, although the observed derivatives were weaker activators than the positive control. nih.gov

PPARα and PPARγ Agonism/Antagonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid metabolism, energy homeostasis, and inflammation. nih.gov They exist in three main isoforms: PPARα, PPARγ, and PPARδ. PPARα agonists are typically used to treat hypertriglyceridemia, while PPARγ agonists are used for type 2 diabetes. nih.gov

Research into substituted thiophene and benzothiophene derivatives has revealed their potential to modulate PPAR activity. Studies have shown that certain benzothiophene derivatives can transactivate PPARγ. nih.govresearchgate.net For instance, in one study, a series of eighteen substituted thiophene and benzothiophene derivatives were evaluated for their effects on PPARγ in HepG2 cells. Three of these derivatives were found to significantly transactivate PPARγ, with activation levels reaching up to 113.82% compared to a control. nih.gov While the positive control, rosiglitazone, showed a much higher activation (311.53%), this finding highlights the potential of the benzothiophene scaffold as a basis for developing new PPARγ modulators. nih.gov

The structure-activity relationship (SAR) indicates that the nature and position of substituents on the benzothiophene ring are critical for PPAR interaction. The sulfone group, as present in 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide, acts as an electron-accepting group, which can influence the molecule's binding affinity to the receptor's ligand-binding domain. mdpi.com While specific data on the 6-bromo-3-keto-1,1-dioxide derivative is not detailed in the provided results, the general principle is that modifications to the benzothiophene core can lead to compounds with agonist, partial agonist, or antagonist activity at PPARα and PPARγ receptors. google.comnih.gov

Implications for Metabolic and Inflammatory Diseases

The modulation of PPARα and PPARγ by benzothiophene derivatives has significant implications for the treatment of metabolic and inflammatory diseases. nih.gov Agonism at PPARγ is a key mechanism for improving insulin sensitivity and lowering blood glucose levels in type 2 diabetes. nih.gov Benzothiophene derivatives that activate PPARγ have been shown to significantly decrease blood glucose levels, improve glucose tolerance, and enhance the function of pancreatic β-cells in diabetic animal models. nih.gov

Similarly, PPARα activation is central to regulating lipid metabolism, and its agonists are effective in managing dyslipidemia. nih.gov The dual activation of both PPARα and PPARγ is an attractive therapeutic strategy, as it could simultaneously address hyperglycemia and dyslipidemia, common comorbidities in metabolic syndrome. Some thiophene derivatives have been identified as novel partial PPARα/γ dual agonists, suggesting a potential mechanism for their regulatory effects on glucose homeostasis. researchgate.net

Beyond metabolic disorders, PPARs are also involved in inflammatory processes. Consequently, PPAR ligands, including those based on the benzothiophene scaffold, are being investigated for their potential in treating inflammatory and autoimmune diseases. nih.gov The ability of these compounds to modulate PPAR activity suggests they could play a role in managing conditions where metabolic dysregulation and inflammation are intertwined.

Broad-Spectrum Pharmacological Potentials of Related Benzothiophene Scaffolds

The benzothiophene core is a versatile scaffold that has been incorporated into a multitude of compounds with a wide array of pharmacological activities beyond PPAR modulation. nih.govbenthamdirect.comnih.govijpsjournal.com

Antimicrobial (Antibacterial, Antifungal) Investigations

Benzothiophene derivatives have been extensively studied for their antimicrobial properties. benthamdirect.com Numerous synthesized compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi. globalresearchonline.netuwf.edu

Antibacterial Activity: New series of tetrahydrobenzothiophene derivatives have shown good to moderate inhibitory activity against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria. nih.gov In one study, a specific derivative exhibited excellent activity with Minimum Inhibitory Concentration (MIC) values of 1.11 µM against E. coli and S. aureus, and 0.54 µM against Salmonella. nih.gov Another investigation focused on benzo[b]thiophene acylhydrazones, identifying a derivative with an MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antifungal Activity: Several benzothiophene derivatives have also shown promising antifungal activity. uwf.edu Research has identified compounds with potent activity against Candida albicans, a common fungal pathogen. ias.ac.in For example, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have been highlighted as potential candidates for developing new antifungal agents. ias.ac.in Some derivatives exhibited MIC values ranging from 32 to 64 µg/mL against Candida species. uwf.edu

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Tetrahydrobenzothiophene derivative | Salmonella | 0.54 µM | nih.gov |

| Tetrahydrobenzothiophene derivative | E. coli / S. aureus | 1.11 µM | nih.gov |

| Benzo[b]thiophene acylhydrazone | MRSA | 4 µg/mL | mdpi.com |

| Benzothiophene derivative | Candida species | 32-64 µg/mL | uwf.edu |

Antitumor and Antiviral Activity Considerations

The benzothiophene scaffold is also a key component in the development of anticancer and antiviral agents. nih.gov

Antitumor Activity: Derivatives of benzothiophene have demonstrated cytotoxic effects across various cancer cell lines. oiccpress.comtandfonline.com For instance, a novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), showed anticancer activity in multiple cell lines including breast (MDA-MB-231), liver (HepG2), and pancreatic (Panc-1) cancer cells, with EC50 values ranging from 63.74 to 146.75 µM. oiccpress.com Other studies have identified benzothiophene acrylonitrile analogs as potent anticancer agents that interfere with tubulin polymerization, a mechanism similar to clinically used drugs like vinca alkaloids. nih.gov Furthermore, structure-activity relationship studies on benzothiophene oxobutanoic acid analogues have led to the discovery of potent agonists for the stimulator of interferon genes (STING), a new target in cancer immunotherapy. nih.gov

| Compound | Cancer Cell Line | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | 63.74 µM | oiccpress.com |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 µM | oiccpress.com |

| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 µM | tandfonline.com |

| Benzothiophene derivative (Compound 8) | HepG2 (Liver) | 3.9 µM (Anti-proliferative IC50) | rsc.org |

Antiviral Activity: Benzothiophene-based molecules have shown potential as antiviral agents. rsc.org Research has identified benzothiophene derivatives as inhibitors of flaviviruses, such as Zika virus (ZIKV) and Dengue virus (DENV), by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov The benzothiophene core appears to play a crucial role in binding to the active site of this essential viral enzyme. nih.gov Additionally, other related sulfur-containing heterocyclic compounds, like benzothiazoles, have been shown to possess broad-spectrum antiviral activities, suggesting a wider potential for this class of compounds. mdpi.com

Anti-inflammatory Properties

Many benzothiophene derivatives exhibit significant anti-inflammatory properties. ijpsjournal.comrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators. For example, the novel compound 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to significantly reduce nitric oxide production in macrophage cells and downregulate the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. oiccpress.com Other studies have synthesized benzothiophene derivatives bearing pyrimidinone and pyrazolidinone moieties that demonstrated good antioxidant and anti-inflammatory effects, protecting against radiation-induced neuroinflammation. tandfonline.comnih.gov The anti-inflammatory potential of this scaffold makes it a valuable starting point for the development of new treatments for a variety of inflammatory conditions. rsc.org

Computational and Mechanistic Investigations of 6 Bromobenzothiophen 3 2h One 1,1 Dioxide and Its Reactions

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intrinsic properties of 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide at the atomic level. These calculations provide a theoretical framework for analyzing its electronic structure and conformational preferences.

Electronic Structure Analysis

DFT calculations have been employed to investigate the electronic landscape of this compound. These studies focus on the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial as these frontier orbitals govern the compound's behavior in chemical reactions. The presence of the electron-withdrawing bromine atom and the sulfone group significantly influences the electronic properties of the benzothiophene (B83047) core.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry offers a window into the dynamic processes of chemical reactions involving this compound. By mapping out reaction pathways and analyzing the high-energy transition states, scientists can predict reaction outcomes and understand the underlying mechanisms.

Mechanistic Studies of Synthetic Transformations

The synthesis of various heterocyclic compounds utilizes this compound as a versatile starting material. Theoretical studies have been instrumental in elucidating the step-by-step mechanisms of these transformations. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. This information is invaluable for optimizing reaction conditions and developing new synthetic routes.

Understanding Regioselectivity and Stereoselectivity

Many reactions involving this compound can potentially yield multiple products (isomers). Computational analysis helps in understanding and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). By comparing the activation energies of different possible reaction pathways, it is possible to determine which product is kinetically favored. This predictive capability is a significant asset in the rational design of synthetic strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

While detailed experimental biological data for this compound is not extensively available in the public domain, the broader class of benzothiophene derivatives has been the subject of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.

These models are developed by identifying molecular descriptors that are statistically relevant to the observed biological effects. For benzothiophene derivatives, these descriptors can include electronic, steric, and hydrophobic parameters. Although no specific QSAR models for this compound have been detailed, the principles of QSAR suggest that its unique structural features would contribute to its potential biological activity profile. The development of such models would be a crucial step in exploring its therapeutic potential.

Advanced Spectroscopic and Analytical Characterization for Research on 6 Bromobenzothiophen 3 2h One 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Data Interpretation

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis.

¹H NMR: The proton NMR spectrum of 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide would display distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit specific chemical shifts and coupling patterns (multiplicity). For instance, the proton adjacent to the bromine atom and the sulfone group would be significantly influenced, leading to predictable downfield shifts. The methylene (B1212753) protons (CH₂) at the 2-position would appear as a singlet in the aliphatic region of the spectrum, as they lack adjacent proton neighbors to couple with.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the carbonyl carbon (C=O), the methylene carbon (CH₂), and the six carbons of the benzene ring. The carbon atom bonded to the bromine would show a characteristic chemical shift, and the carbonyl carbon would appear significantly downfield.

Anticipated NMR Data Summary

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | Expected in 7.5-8.0 range | Expected in 120-140 range |

| Methylene (C2-H) | Expected around 4.5 | Expected around 55-65 |

| Carbonyl (C3) | N/A | Expected around 185-195 |

| Quaternary Carbons | N/A | Expected in 120-150 range |

Note: The table presents estimated chemical shift ranges based on typical values for similar functional groups and structures. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. In the case of this compound, COSY would show cross-peaks between the coupled aromatic protons, helping to definitively assign their positions on the benzene ring. No cross-peaks would be observed for the methylene protons at position 2, as they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. researchgate.net For example, it would show a correlation between the methylene proton signal and the methylene carbon signal, as well as correlations for each aromatic proton and its attached carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecule's structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₅BrO₃S), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. The presence of bromine would be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in nearly a 1:1 ratio), resulting in two major peaks (M and M+2) of almost equal intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would then provide molecular weight information for each separated component, confirming the identity of the main peak and helping to identify any byproducts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680-1720 |

| Sulfone (O=S=O) | Asymmetric & Symmetric Stretch | 1300-1350 and 1120-1160 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-Br | Stretch | 500-600 |

The presence of a strong absorption band in the 1680-1720 cm⁻¹ region would confirm the carbonyl group, while two strong bands characteristic of the sulfone group would also be prominent. These key signals, along with others in the fingerprint region, would provide a unique spectral signature for the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that could provide definitive information about the three-dimensional structure of this compound in the solid state. This method would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering unequivocal insights into the molecule's conformation and the arrangement of its atoms in the crystal lattice.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture. This information is crucial for understanding the physical properties of the compound, including its melting point, solubility, and stability.

However, at the time of this writing, no published studies containing the crystal structure of this compound are available. The successful crystallization of this compound and subsequent X-ray diffraction analysis would be a valuable contribution to the chemical sciences, providing essential structural data for researchers in fields such as medicinal chemistry and materials science. Such data would enable a deeper understanding of its structure-activity relationships and guide the design of new derivatives with tailored properties.

Should crystallographic data become available, it would be presented in the following standardized tables.

Table 1: Crystal Data and Structure Refinement for this compound. (Data not currently available)

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₅BrO₃S |

| Formula weight | 261.09 |

| Temperature | - |

| Wavelength | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | a = Å, α = ° |

| b = Å, β = ° | |

| c = Å, γ = ° | |

| Volume | ų |

| Z | - |

| Density (calculated) | Mg/m³ |

| Absorption coefficient | mm⁻¹ |

| F(000) | - |

| Crystal size | mm³ |

| Theta range for data collection | ° to ° |

| Index ranges | - |

| Reflections collected | - |

| Independent reflections | - |

| Completeness to theta | % |

| Absorption correction | - |

| Max. and min. transmission | - |

| Refinement method | - |

| Data / restraints / parameters | - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2sigma(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

Table 2: Selected Bond Lengths (Å) for this compound. (Data not currently available)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| Br | C(6) | - |

| S | O(1) | - |

| S | O(2) | - |

| S | C(7a) | - |

| S | C(2) | - |

| O(3) | C(3) | - |

| C(2) | C(3) | - |

| C(3a) | C(4) | - |

| C(3a) | C(7a) | - |

| C(4) | C(5) | - |

| C(5) | C(6) | - |

| C(6) | C(7) | - |

Table 3: Selected Bond Angles (°) for this compound. (Data not currently available)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| O(1) | S | O(2) | - |

| O(1) | S | C(7a) | - |

| O(2) | S | C(7a) | - |

| O(1) | S | C(2) | - |

| O(2) | S | C(2) | - |

| C(7a) | S | C(2) | - |

| C(3) | C(2) | S | - |

| O(3) | C(3) | C(2) | - |

| O(3) | C(3) | C(3a) | - |

| C(2) | C(3) | C(3a) | - |

| C(4) | C(3a) | C(7a) | - |

Applications of 6 Bromobenzothiophen 3 2h One 1,1 Dioxide in Materials Science and Fine Chemical Synthesis

Utilization as a Versatile Synthetic Intermediate

As a synthetic intermediate, 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide serves as a foundational component for creating a variety of organic compounds. The presence of the sulfone group activates the adjacent methylene (B1212753) position, while the bromine atom on the benzene (B151609) ring allows for a range of coupling reactions, enabling chemists to build elaborate molecules. myskinrecipes.com

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental in many areas of chemistry. chim.it The parent compound, benzo[b]thiophen-3(2H)-one 1,1-dioxide, is noted for its versatility in synthesizing novel heterocyclic systems, including spiroheterocycles. researchgate.net The reactive nature of the carbonyl and active methylene groups in the thiophenone ring facilitates cyclization reactions to form new, complex ring systems. researchgate.net The bromo-derivative, this compound, retains this reactivity, with the added benefit of the bromine atom serving as a handle for further functionalization, such as palladium-catalyzed cross-coupling reactions. This allows for its incorporation into larger, polycyclic aromatic systems.

Precursor for Advanced Organic Materials

The synthesis of complex heterocyclic structures from benzothiophene (B83047) derivatives is directly linked to the development of advanced organic materials. researchgate.net Benzothiophene-based molecules are integral to materials designed for electronics and optoelectronics. researchgate.netacs.org Specifically, extended, rigid, and planar molecules formed by fusing thiophenes with other aromatic rings are prime candidates for high-performance organic semiconductors. acs.org The ability to synthesize diversely substituted benzothiophene 1,1-dioxides is crucial for creating novel fluorophores and materials for applications like live-cell imaging and as emitters in organic light-emitting diodes (OLEDs). chemrxiv.org

Potential in Organic Electronics and Optoelectronic Devices

The benzothiophene scaffold is a key component in the field of organic electronics. researchgate.netresearchgate.net Its derivatives have been extensively investigated for their excellent charge mobility and stability, making them suitable for a range of electronic devices. acs.orgresearchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and low-cost electronics. The performance of these devices relies heavily on the organic semiconductor material used. acs.org Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a larger system built from the benzothiophene core, are renowned for their high charge carrier mobility and stability, making them some of the most promising materials for high-performance OFETs. researchgate.netacs.orgresearchgate.net While this compound is a building block rather than a final semiconductor, its role in synthesizing the larger, π-conjugated systems necessary for these applications is critical. The oxidation of the sulfur atom to a sulfone, as seen in this compound and its derivatives, can also be used to tune the electronic properties of the final materials. nih.gov

Exploration in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Benzothiophene derivatives are also explored for their applications in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.netacs.org In OLEDs, materials that can efficiently emit light upon electrical excitation are required. nih.govnih.gov Benzothiophene 1,1-dioxide has been identified as a useful structural unit in OLED emitters. chemrxiv.org The fusion of benzothiophene with other aromatic systems can create novel hybrid donors for high-performance OLEDs. rsc.org Furthermore, thiophene-bridged molecules are used to design emitters for deep-red and near-infrared OLEDs. frontiersin.org In the realm of OPVs, specifically dye-sensitized solar cells (DSSCs), organic dyes based on the nih.govbenzothieno[3,2-b]benzothiophene framework have been designed and synthesized to act as the light-absorbing component. researchgate.net

Role in the Development of Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, serving as a template for the development of new drugs. researchgate.netnih.gov The benzothiophene core is considered one such privileged structure. researchgate.netnih.gov This scaffold is found in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. nih.govnih.govrsc.orgbenthamdirect.com

The unique structure of this compound, and particularly its oxidized benzothiophene 1,1-dioxide core, makes it a valuable starting point for creating new therapeutic agents. myskinrecipes.com For instance, derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been developed as inhibitors of the STAT3 protein, a target in cancer therapy. acs.org Another benzothiophene 1,1-dioxide derivative, Stattic, was identified as a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), another promising target for cancer treatment, and served as the basis for developing more potent covalent inhibitors. nih.gov The reactivity of the core structure allows for diverse chemical modifications, enabling researchers to systematically explore structure-activity relationships and design molecules with targeted applications in medicinal chemistry. myskinrecipes.com

Table of Chemical Compounds Mentioned

| Compound Name | Role/Application |

|---|---|

| This compound | Primary subject, synthetic intermediate |

| Benzo[b]thiophen-3(2H)-one 1,1-dioxide | Parent compound, versatile synthetic reagent |

| nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) | High-performance organic semiconductor for OFETs |

| 6-Aminobenzo[b]thiophene 1,1-dioxide | Derivative used in developing STAT3 inhibitors |

Conclusion and Future Research Perspectives for 6 Bromobenzothiophen 3 2h One 1,1 Dioxide

Summary of Current Research Landscape

The current body of scientific literature indicates that 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide is primarily recognized as a specialized chemical intermediate rather than a widely studied end-product. Its principal role is that of a versatile building block in organic synthesis, valued for its unique structure that combines a reactive bromine atom with an electron-withdrawing sulfone group. This combination makes it a useful precursor for constructing more complex heterocyclic compounds, particularly those with potential pharmacological activity. myskinrecipes.com

Research on the broader class of benzothiophene (B83047) dioxides is significantly more extensive. These core structures are actively being investigated for various applications. For instance, derivatives of benzo[b]thiophene-1,1-dioxide have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a promising target for cancer therapy. nih.gov Furthermore, compounds structurally related to 6-aminobenzo[b]thiophene 1,1-dioxide, which is derived from the well-known STAT3 inhibitor Stattic, are being developed as anticancer agents with antimitotic and senotherapeutic properties. nih.govnih.gov The parent compound, benzo[b]thiophen-3(2H)-one 1,1-dioxide, is noted for its utility in the synthesis of complex spiroheterocycles. researchgate.netresearchgate.net This suggests that while the 6-bromo derivative is not the direct subject of extensive research, its structural family is of significant interest in medicinal chemistry.

| Compound Class | Area of Investigation | Key Findings/Applications | Reference |

|---|---|---|---|

| Benzo[b]thiophene-1,1-dioxide Derivatives | Oncology | Identified as covalent inhibitors of the PHGDH enzyme. | nih.gov |

| 6-Aminobenzo[b]thiophene 1,1-dioxide Derivatives | Oncology / Cell Biology | Act as STAT3 inhibitors, mitotic poisons, and senotherapeutics. | nih.govnih.gov |

| Benzo[b]thiophen-3(2H)-one 1,1-dioxide | Synthetic Chemistry | Versatile reagent for the synthesis of spiroheterocycles. | researchgate.netresearchgate.net |

| Benzothieno[3,2-b]benzothiophene S-oxides | Materials Science | Exhibit high thermal stability and fluorescence quantum yields, suitable for organic electronics. | mdpi.comresearchgate.net |

Emerging Synthetic Challenges and Opportunities

A significant challenge in the research landscape of this compound is the apparent lack of detailed, optimized, and publicly documented synthetic procedures. While the compound is commercially available from specialty suppliers, the absence of published synthetic routes in peer-reviewed literature presents a hurdle for academic researchers and those wishing to produce it or its analogs on a larger scale.

This gap presents a clear opportunity for future research in synthetic organic chemistry. The development of a robust and scalable synthesis would be a valuable contribution. A plausible synthetic strategy could involve a two-step process:

Bromination: Selective bromination of a suitable benzothiophene precursor at the 6-position.

Oxidation: Subsequent oxidation of the thioether to the corresponding sulfone. This step often employs oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), as demonstrated in the synthesis of related benzothiophene S-oxides. mdpi.com

Key challenges in such a synthesis would include controlling the regioselectivity of the bromination and managing the conditions of the oxidation to prevent over-oxidation or degradation of the ketone functional group. Overcoming these challenges would not only provide accessible routes to the title compound but also pave the way for the synthesis of a wider array of substituted benzothiophene dioxide analogs for further investigation.

Promising Avenues for Biological and Material Science Applications

The true potential of this compound lies in its application as a scaffold for developing novel molecules for biological and material science applications.

Biological Applications: The benzothiophene dioxide core is a "privileged scaffold" in medicinal chemistry. The presence of the bromine atom at the 6-position is particularly advantageous, as it serves as a versatile synthetic handle for introducing further molecular diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows for the systematic development of compound libraries to probe structure-activity relationships. Based on the activities of related compounds, promising research avenues include:

Enzyme Inhibition: Designing novel inhibitors for cancer-related enzymes like PHGDH nih.gov or STAT3, where the 6-position can be modified to enhance potency or selectivity. nih.gov

Antimicrobial Agents: The general class of thiophenes is known for a wide range of bioactivities, including antimicrobial and antiviral effects, representing another area for exploration. encyclopedia.pub The sulfone group, being a strong electron-accepting moiety, can participate in crucial interactions with biological targets. mdpi.com

Material Science Applications: In material science, the oxidation of sulfur atoms in thiophene-based molecules is a well-established strategy for tuning their electronic and optical properties. mdpi.com The transformation of an electron-donating thioether into an electron-accepting sulfone significantly alters the molecule's properties. mdpi.com

Organic Electronics: Oxidized benzothiophene derivatives, such as benzothieno[3,2-b]benzothiophene S-oxides, have shown potential as advanced organic semiconductors and fluorescent materials due to increased thermal stability and high quantum yields. mdpi.comresearchgate.net

Functional Polymers: The bromine atom provides a reactive site for polymerization or for grafting the benzothiophene dioxide unit onto other polymer backbones, enabling the creation of new materials with tailored optoelectronic properties.

| Field | Potential Application | Rationale based on Structural Features |

|---|---|---|

| Medicinal Chemistry | Development of anticancer agents (e.g., PHGDH, STAT3 inhibitors) | Biologically active benzothiophene dioxide core; bromine at C6 allows for extensive derivatization via cross-coupling. |

| Medicinal Chemistry | Synthesis of novel antimicrobial or anti-inflammatory drugs | Thiophene (B33073) scaffold is associated with diverse biological activities. encyclopedia.pub |

| Material Science | Organic semiconductors and fluorescent materials | Electron-accepting sulfone group modulates electronic properties; oxidation enhances thermal stability and emission. mdpi.com |

| Material Science | Development of functional polymers | Bromine atom serves as a site for polymerization reactions. |

Computational Chemistry as a Predictive Tool in Future Research

Computational chemistry offers a powerful, resource-efficient approach to guide and accelerate future experimental research on this compound and its derivatives. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the properties of related molecular systems. mdpi.comtandfonline.com

For this specific compound, computational tools can be applied to:

Predict Reactivity: Calculate electron density distributions and molecular orbitals to predict the most reactive sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic transformations.

Guide Drug Design: Employ molecular docking simulations to model the binding of potential derivatives to the active sites of biological targets like PHGDH or STAT3. This can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov

Elucidate Electronic Properties: Calculate key parameters such as HOMO/LUMO energy levels and the band gap to predict the potential of its derivatives as materials for organic electronics. nih.gov

Simulate Spectroscopic Properties: Use TD-DFT calculations to predict UV-Vis absorption and emission spectra, which can help in the design of new fluorescent materials and provide a theoretical basis for experimental observations. mdpi.com

By leveraging these predictive tools, researchers can screen virtual libraries of compounds, rationalize structure-property relationships, and focus experimental efforts on the most promising candidates, thereby accelerating the discovery of new applications.

| Computational Method | Predicted Property / Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO), electron density, reaction energetics | Predicting reactivity, stability, and suitability for electronic materials. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Guiding the design of novel fluorescent materials and dyes. |

| Molecular Docking | Binding affinity and conformation in protein active sites | Prioritizing candidates for synthesis in drug discovery programs. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Understanding crystal packing and intermolecular forces in solid-state materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromobenzothiophen-3(2H)-one 1,1-dioxide, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves bromination of benzothiophenone derivatives under controlled conditions. For example, analogous compounds (e.g., 6,8-dichloro-2-(3-chlorobenzyl)-benzothiazine derivatives) are synthesized via nucleophilic substitution in THF with LiOH·H₂O, followed by acidification and extraction . Optimization includes adjusting reaction time (e.g., 72 hours for complete conversion), solvent polarity, and stoichiometric ratios of reagents.

- Validation : Monitor reaction progress using TLC (Rf values) and confirm purity via HPLC (≥98% purity) and mass spectrometry (e.g., [M-H]⁻ peaks) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfone groups at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M-H]⁻ at m/z 261.09) .

- HPLC : Validates purity (>95%) and detects impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystallographic Workflow :

Data Collection : Use a Bruker Kappa-APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for bond lengths (e.g., C-Br = 1.89 Å) and angles .

Validation : Check for R-factor convergence (e.g., R = 0.082) and thermal displacement parameters to confirm atomic positions .

- Case Study : A related benzothiazinone derivative (C₉H₆BrCl₂NO₃S) was refined in the P2₁/n space group, revealing a monoclinic lattice (a = 7.0285 Å, β = 92.418°) .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

- Strategies :

- Cross-Validation : Compare NMR chemical shifts with computed values (DFT calculations) to identify discrepancies in substituent effects.

- Multi-Technique Analysis : Use IR spectroscopy to confirm sulfone stretching vibrations (~1300 cm⁻¹) alongside X-ray data .

- Error Analysis : Quantify uncertainties in crystallographic parameters (e.g., wR(F²) = 0.249) to assess data reliability .

Q. What mechanistic insights explain unexpected byproducts during bromination of benzothiophenone precursors?

- Mechanistic Probes :

- Kinetic Studies : Track intermediate formation via time-resolved ¹H NMR to identify competing pathways (e.g., over-bromination).

- Computational Modeling : Use DFT to map potential energy surfaces for bromine addition at the 6-position vs. alternative sites .

- Mitigation : Optimize bromine stoichiometry (1.1–1.2 eq.) and use low-temperature conditions (−10°C) to suppress side reactions .

Critical Considerations for Experimental Design

- Synthetic Challenges : Bromine’s volatility necessitates slow addition in anhydrous solvents (e.g., DCM) to avoid exothermic side reactions .

- Crystallization Tips : Grow single crystals via vapor diffusion (hexane/EtOAC) and validate with ORTEP-3 for thermal ellipsoid visualization .

- Stability : Store under inert atmosphere (Ar) at −20°C to prevent sulfone degradation or hygroscopic absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.